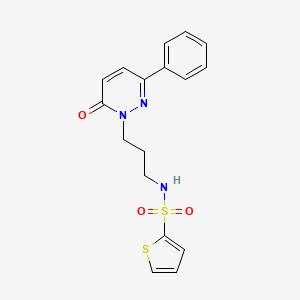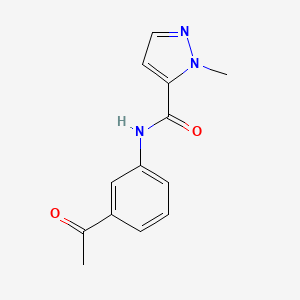
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, one might start with a pyridazine precursor, undergo specific functional group modifications, and introduce thiophene-2-sulfonamide via sulfonamide coupling reactions. Typical conditions involve:
Reaction solvents like dichloromethane or tetrahydrofuran
Catalysts such as palladium or copper
Temperature conditions ranging from room temperature to moderate heating
Industrial Production Methods
Scaling up for industrial production could involve:
Using continuous flow reactors for efficient mixing and heat control
Opting for greener solvents and reagents to minimize environmental impact
Implementing robust purification methods, like crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide undergoes:
Oxidation: : Involves reagents like hydrogen peroxide or peracids, resulting in sulfoxide or sulfone derivatives.
Reduction: : Utilizes reducing agents like lithium aluminum hydride, converting nitro or carbonyl groups to amines or alcohols.
Substitution: : Involves nucleophilic or electrophilic substitution, where functional groups such as halides or alcohols are introduced.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, m-chloroperoxybenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents like thionyl chloride, nucleophiles like sodium azide
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines, alcohols
Substitution products: Halogenated derivatives, azides
Scientific Research Applications
In Chemistry
Used as intermediates for synthesizing more complex molecules
Studied for its reactivity and potential as a catalyst
In Biology
Examined for its biological activity, such as enzyme inhibition or antimicrobial properties
In Medicine
Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties
In Industry
Utilized in the development of new materials, such as polymers with specific properties
Applied in the formulation of specialty chemicals and dyes
Mechanism of Action
The compound exerts its effects through various molecular pathways. Key mechanisms include:
Enzyme Inhibition: : Binding to active sites of enzymes, disrupting normal biochemical reactions
Receptor Interaction: : Engaging with cellular receptors, altering signal transduction pathways
DNA Intercalation: : Inserting between DNA base pairs, affecting replication and transcription processes
Comparison with Similar Compounds
Uniqueness
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide stands out due to:
Its unique structural combination of a pyridazine ring, phenyl group, and thiophene-2-sulfonamide moiety
Versatility in undergoing various chemical reactions
Similar Compounds
Pyridazine Derivatives: : Compounds with modifications on the pyridazine ring, differing in substituent groups
Sulfonamide Compounds: : Sulfa drugs, known for their antibacterial properties
Thiophene Derivatives: : Molecules with thiophene rings, used in electronic materials and pharmaceuticals
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-16-10-9-15(14-6-2-1-3-7-14)19-20(16)12-5-11-18-25(22,23)17-8-4-13-24-17/h1-4,6-10,13,18H,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAOYSTWNWNWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(tert-butyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2833919.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2833920.png)


![N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2833923.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2833924.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2833927.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833928.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide](/img/structure/B2833936.png)
![ETHYL 4-(4-FLUOROPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE](/img/structure/B2833938.png)
